molecular formula C15H15BrO B12601357 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one CAS No. 648429-48-5

3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one

Cat. No.: B12601357
CAS No.: 648429-48-5
M. Wt: 291.18 g/mol
InChI Key: GKFXQZSQRXADPC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 2-bromophenyl substituent and a cyclohexenyl group. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in organic synthesis and exhibit diverse biological and material applications, including nonlinear optical (NLO) properties . The presence of the bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing molecular conformation and intermolecular interactions. The cyclohexenyl group, unlike aromatic substituents in analogous compounds, introduces non-planarity and affects crystal packing due to its aliphatic nature.

Properties

CAS No.

648429-48-5

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

3-(2-bromophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one

InChI

InChI=1S/C15H15BrO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h4-7,9-11H,1-3,8H2

InChI Key

GKFXQZSQRXADPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)C=CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-bromobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. They can inhibit or activate these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

Chalcones with brominated aryl groups and alternative substituents exhibit distinct structural features. Key comparisons include:

Compound Substituent R₁ Substituent R₂ C=C Bond Length (Å) Dihedral Angle (°) Space Group
Target compound 2-Bromophenyl Cyclohex-1-en-1-yl 1.34 (E-config) 10.6 (ring tilt) P212121 (ortho)
(2E)-1-(2-Bromo-4-chlorophenyl) analog 2-Bromophenyl 4-Bromophenyl 1.33 8.2 P21/c
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl) 3-Bromophenyl 4-Chlorophenyl 1.35 15.1 P1̄ (triclinic)
Benzofuran-chalcone hydrate 2-Bromophenyl Benzofuran-2-yl 1.32 6.8 P212121
  • Key Observations: The E-configuration of the α,β-unsaturated ketone is conserved across analogs due to conjugation stabilization . Bromine position: Ortho substitution (target compound) increases steric hindrance, whereas para-substituted analogs (e.g., ) exhibit tighter packing.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding and halogen interactions critically influence stability and material properties:

Compound Dominant Interactions Interaction Distance (Å) Graph Set Notation
Target compound C–H⋯O (helical chains) 2.52–2.68 C(8)
Benzofuran-chalcone hydrate O–H⋯O (R₂²(7) rings) + C–H⋯O 2.71 (O–H⋯O) R₂²(7), C(4)
2,4-Dibromo analog C–Br⋯O (Type-I halogen bond) + C–H⋯O 3.25 (Br⋯O) C(6), C(4)
  • Key Observations :
    • The target compound lacks strong O–H⋯O bonds (unlike the hydrated benzofuran analog ) but forms helical C–H⋯O networks along the crystallographic axis.
    • Halogen bonding (Br⋯O) is prominent in para-brominated analogs (e.g., ) but absent in the target compound due to steric constraints from ortho-bromine.

Spectroscopic and Electronic Properties

Substituent effects on IR and NMR spectra:

Compound IR C=O Stretch (cm⁻¹) ¹H NMR (δ, ppm, J-values)
Target compound 1665 (conjugated) δ 7.75 (d, J=16 Hz, enone CH=)
3-Bromo-5-chlorothiophene analog 1645 δ 7.26 (d, J=16 Hz), 7.75 (d, J=16 Hz)
Benzofuran-chalcone 1678 δ 7.69 (s, aromatic H)
  • Key Observations: The C=O stretching frequency is highest in the benzofuran analog (1678 cm⁻¹) due to enhanced conjugation with the heteroaromatic ring . Ortho-bromine in the target compound deshields the enone proton (δ 7.75 ppm), whereas para-substituted analogs show upfield shifts .

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